3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a methoxyphenylsulfonyl group, and a propanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Introduction of the sulfonyl group to the amino group.
Coupling Reaction: Coupling of the sulfonylated amine with a cyanophenyl derivative.
Final Assembly: Formation of the propanoic acid moiety through a series of reactions involving esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyanophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid
- 3-(4-Cyanophenyl)-2-{[(4-ethoxyphenyl)sulfonyl]amino}propanoic acid
- 3-(4-Cyanophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-16(17(20)21)10-12-2-4-13(11-18)5-3-12/h2-9,16,19H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORQSWKFOKYJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.